5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
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Overview
Description
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an imidazolidine ring substituted with a phenyl group containing an aminomethyl moiety and a methyl group at the 5-position. It is often studied for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(aminomethyl)benzaldehyde with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine diones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, room temperature to mild heating.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; conditionsorganic solvents, presence of base.
Major Products Formed
Oxidation: Imidazolidine diones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens or the modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione: Known for its dual-targeting mechanism in cancer therapy.
N-(3-(Aminomethyl)-4-fluorophenyl)-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: Exhibits similar structural features and biological activities.
Uniqueness
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
JXMYWTKMMOEYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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